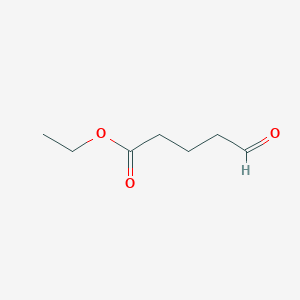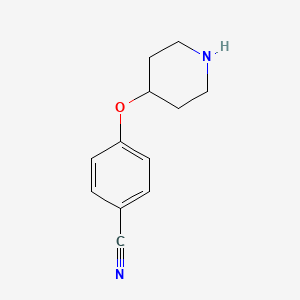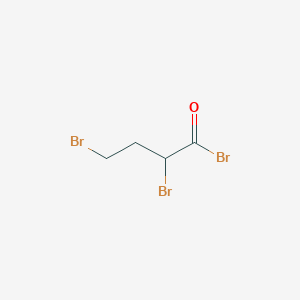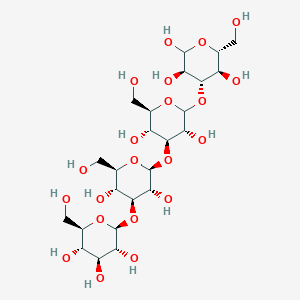
4-(4-Hydroxycyclohexyl)phenol
Übersicht
Beschreibung
4-(4-Hydroxycyclohexyl)phenol, also known as 4-hydroxycyclohexanol, is an organic compound belonging to the class of phenols. It is a white solid with a characteristic phenolic odor and is insoluble in water. It is a widely used industrial chemical, used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and dyes. It is also used in the manufacture of polymers, resins, and soaps.
Wissenschaftliche Forschungsanwendungen
Oxidation and Reaction Studies
- Oxidation of Benzene by OH Radical : A study explored the reaction of hydroxyl radicals with benzene, producing phenol and other products. This research is significant for understanding the chemical reactions and transformations involving phenol derivatives (Pan, Schuchmann, & Sonntag, 1993).
Synthesis and Chemical Behavior
- Synthesis and Analgesic Evaluation : Research on the synthesis of compounds related to 4-(4-Hydroxycyclohexyl)phenol, such as 4-(2-heptyloxy)-7-[(Z)-(3-hydroxycyclohexyl)]indole, was conducted to evaluate their analgesic properties. This highlights the chemical versatility and potential applications in pharmaceuticals (Soll et al., 1986).
Polymerization and Materials Science
- Organic Catalysts for Radical Polymerization : Phenols, including derivatives of 4-(4-Hydroxycyclohexyl)phenol, have been used as catalysts in living radical polymerization, demonstrating their potential in creating advanced materials and polymers (Goto et al., 2010).
Environmental and Biotechnological Applications
- Degradation of Environmental Contaminants : A study on Sphingomonas xenophaga Bayram illustrated how certain bacteria can degrade environmental contaminants, including phenol derivatives, providing insights into bioremediation and environmental protection strategies (Gabriel et al., 2005).
Chemical Synthesis and Derivatization
- Synthesis and Esterification : Research on the synthesis of 4-(2,2-dibromovinyl)phenol and its esterification demonstrates the chemical reactivity and potential for creating diverse chemical compounds (Zhang et al., 2012).
Catalysis and Chemical Reactions
- Aromatic C-H Bond Oxidation : A study focused on the use of peroxo anhydrides for the oxidation of aromatic C-H bonds, illustrating the role of phenolic compounds in facilitating such reactions (Pilevar et al., 2018).
Eigenschaften
IUPAC Name |
4-(4-hydroxycyclohexyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12-14H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVLMFBVUQQWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436427 | |
| Record name | 4-(4-hydroxycyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxycyclohexyl)phenol | |
CAS RN |
370860-74-5 | |
| Record name | 4-(4-hydroxycyclohexyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cis-4-Hydroxycyclohexyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















